

Solubility of N-methyl-N-nitroso-2-propanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-methyl-N-nitroso-2-propanamine*

Cat. No.: *B1595685*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **N-methyl-N-nitroso-2-propanamine**. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available quantitative and qualitative data, a detailed experimental protocol for determining solubility, and a relevant biological pathway. This guide is intended to be a valuable resource for professionals working with this compound, enabling informed decisions regarding its use in experimental and developmental settings.

Core Data Presentation: Solubility Profile

The solubility of a compound is a critical physical property influencing its behavior in various chemical and biological systems. The following tables summarize the known quantitative and qualitative solubility data for **N-methyl-N-nitroso-2-propanamine**.

Solvent	Quantitative Solubility	Unit	Temperature (°C)
Water	-0.63 (log10 of molar solubility)	mol/L	Not Specified

Note: The log10 of molar solubility of -0.63 indicates a molar solubility of approximately 0.23 mol/L. Given the molecular weight of 102.14 g/mol, this corresponds to an approximate aqueous solubility of 23.5 g/L.

Solvent	Qualitative Solubility
Chloroform	Soluble[1]
Organic Solvents (General)	Soluble
Water	Low solubility

Experimental Protocols: Determining Solubility

The following is a detailed methodology for determining the solubility of a liquid substance like **N-methyl-N-nitroso-2-propanamine**, based on the isothermal shake-flask method, which is a widely accepted technique for generating reliable solubility data.[2][3][4] This protocol is adapted from standard methodologies such as the OECD Guideline 105 for Water Solubility.[5][6][7][8][9]

Objective: To determine the saturation concentration of **N-methyl-N-nitroso-2-propanamine** in various solvents at a controlled temperature.

Materials:

- **N-methyl-N-nitroso-2-propanamine** (high purity)
- Selected solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone) of high purity
- Glass flasks or vials with airtight screw caps
- Thermostatically controlled shaker or incubator
- Analytical balance
- Pipettes and syringes

- Centrifuge
- High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector for quantification.

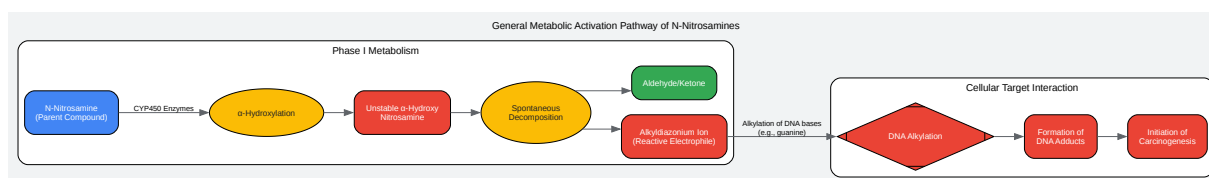
Procedure:

- Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C) in the thermostatically controlled shaker.
- Addition of Solute: Add an excess amount of **N-methyl-N-nitroso-2-propanamine** to a flask containing a known volume of the temperature-equilibrated solvent. The excess solute should be clearly visible as a separate phase.
- Equilibration: Seal the flasks and place them in the thermostatically controlled shaker. Agitate the samples for a sufficient period to allow the system to reach equilibrium. A preliminary study may be needed to determine the optimal equilibration time (typically 24 to 72 hours).
- Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed at the experimental temperature for at least 24 hours to allow for the separation of the undissolved solute. For many solvent systems, centrifugation may be necessary to achieve complete phase separation.
- Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear, saturated supernatant. Immediately dilute the aliquot with a known volume of the appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of **N-methyl-N-nitroso-2-propanamine**.
- Data Analysis: Calculate the original concentration of the saturated solution, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean \pm standard deviation.

Mandatory Visualizations

Metabolic Activation of N-Nitrosamines

The carcinogenicity of N-nitrosamines is attributed to their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process leads to the formation of highly reactive electrophiles that can alkylate DNA, a critical step in the initiation of cancer. The following diagram illustrates the general metabolic pathway for the activation of N-nitrosamines, which is applicable to **N-methyl-N-nitroso-2-propanamine**.

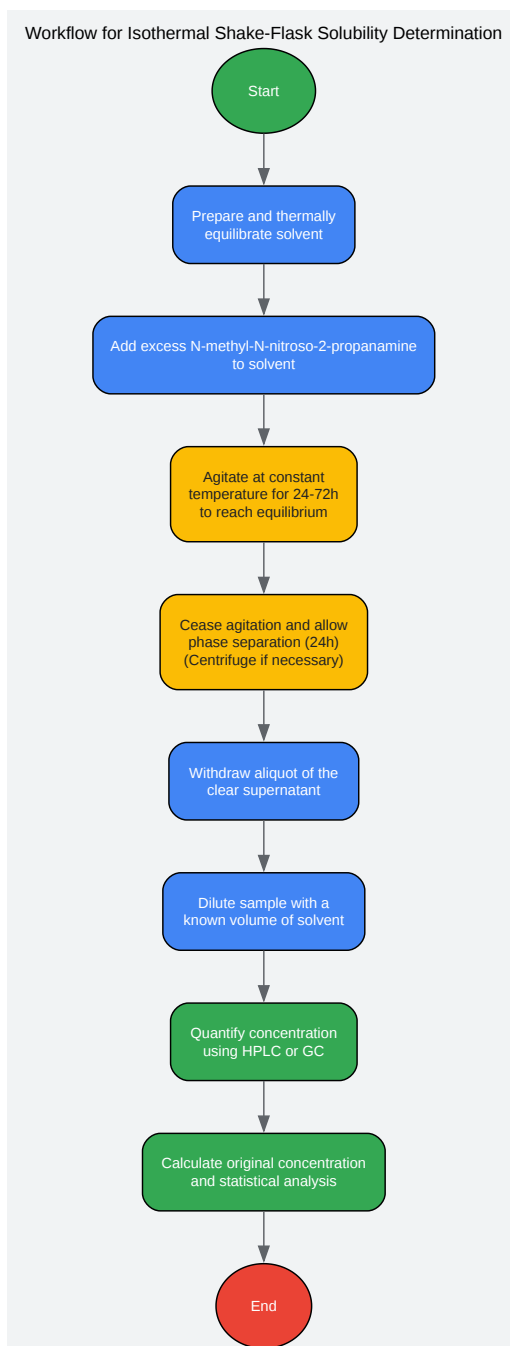


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Caption: Metabolic activation pathway of N-nitrosamines leading to DNA damage.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of the solubility of **N-methyl-N-nitroso-2-propanamine** using the isothermal shake-flask method.



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Caption: A stepwise workflow for determining the solubility of a liquid amine.

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- To cite this document: BenchChem. [Solubility of N-methyl-N-nitroso-2-propanamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595685#solubility-of-n-methyl-n-nitroso-2-propanamine-in-different-solvents]

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